molecular formula C13H10N2S2 B14546006 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole CAS No. 62002-23-7

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole

Cat. No.: B14546006
CAS No.: 62002-23-7
M. Wt: 258.4 g/mol
InChI Key: PIGDBWQZSGKROH-UHFFFAOYSA-N
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Description

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole typically involves the reaction of diphenylamine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylamine+Sulfur MonochlorideThis compound\text{Diphenylamine} + \text{Sulfur Monochloride} \rightarrow \text{this compound} Diphenylamine+Sulfur Monochloride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity against various pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole: Another sulfur-containing heterocycle with similar chemical properties but different biological activities.

    2,5-Diphenyl-1,3,4-oxadiazole: A related compound with an oxygen atom in the ring, known for its use in organic electronics and photonics.

    2,2-Diphenyl-1,3-dithiane: A sulfur-containing compound with a different ring structure, used in various chemical syntheses.

The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

62002-23-7

Molecular Formula

C13H10N2S2

Molecular Weight

258.4 g/mol

IUPAC Name

2,5-diphenyl-1,3,2,4-dithiadiazole

InChI

InChI=1S/C13H10N2S2/c1-3-7-11(8-4-1)13-14-17-15(16-13)12-9-5-2-6-10-12/h1-10H

InChI Key

PIGDBWQZSGKROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSN(S2)C3=CC=CC=C3

Origin of Product

United States

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